![molecular formula C16H16N2O4 B5699440 N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)
N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide, commonly known as "ADB-FUBINACA," is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. This compound belongs to the class of indazole-based synthetic cannabinoids and has been identified as a designer drug in various countries. The purpose of
Mechanism of Action
ADB-FUBINACA acts as a potent agonist of the cannabinoid receptors, primarily CB1 and CB2. It binds to these receptors with high affinity and activates them, leading to the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of the endocannabinoid system leads to various physiological effects such as analgesia, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
ADB-FUBINACA has been shown to produce a wide range of psychoactive effects, including euphoria, relaxation, and altered perception. It has also been shown to produce adverse effects such as anxiety, paranoia, and hallucinations. ADB-FUBINACA has been shown to have a high potency, with a dosage as low as 0.5 mg producing significant effects in humans.
Advantages and Limitations for Lab Experiments
ADB-FUBINACA has several advantages for use in lab experiments, including its high potency, selectivity for the cannabinoid receptors, and ease of synthesis. However, it also has several limitations, including its potential for abuse and its lack of selectivity for other receptors in the brain. Additionally, the psychoactive effects of ADB-FUBINACA can make it challenging to conduct experiments involving human subjects.
Future Directions
The future directions for research on ADB-FUBINACA include investigating its potential therapeutic benefits in various diseases such as cancer, neurodegenerative disorders, and psychiatric disorders. Additionally, further studies are needed to understand the long-term effects of ADB-FUBINACA on the brain and its potential for abuse. Finally, the development of more selective and potent synthetic cannabinoids may provide new insights into the role of the endocannabinoid system in various physiological processes.
Synthesis Methods
ADB-FUBINACA is synthesized by reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminobenzamide in the presence of a base to yield the desired product. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Scientific Research Applications
ADB-FUBINACA has been extensively studied for its psychoactive effects and potential therapeutic benefits. It has been shown to bind to the cannabinoid receptors in the brain, which are responsible for regulating various physiological processes such as pain perception, appetite, and mood. ADB-FUBINACA has been used in various studies to investigate the role of the endocannabinoid system in various diseases such as cancer, neurodegenerative disorders, and psychiatric disorders.
properties
IUPAC Name |
N-(2-carbamoylphenyl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-12-8-5-9-13(22-2)14(12)16(20)18-11-7-4-3-6-10(11)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFQFSYYTQCNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.